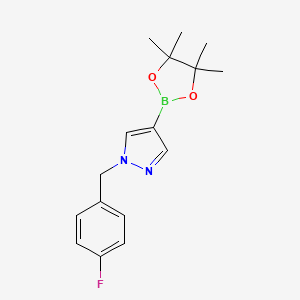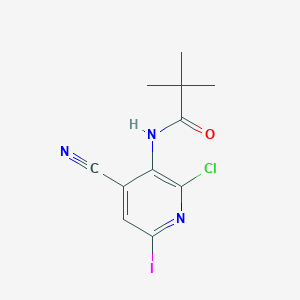
N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide
Vue d'ensemble
Description
“N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide” is a chemical compound with the empirical formula C11H11ClIN3O . It has a molecular weight of 363.58 .
Molecular Structure Analysis
The SMILES string for this compound isCC(C)(C)C(=O)Nc1c(Cl)nc(I)cc1C#N . This notation provides a way to represent the structure of the chemical using ASCII characters. Physical And Chemical Properties Analysis
“N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide” is a solid compound . More detailed physical and chemical properties are not available in the sources I have access to.Applications De Recherche Scientifique
Medicinal Chemistry Applications
- Cystic Fibrosis Therapy : Analogues of pivalamide derivatives have shown significant activity in correcting defective cellular processing of the DeltaF508-CFTR protein, a common mutation in cystic fibrosis. Constraining the rotation about the bithiazole-tethering, as in certain pivalamide compounds, results in improved corrector activity, highlighting their potential in cystic fibrosis therapy (Yu et al., 2008).
Synthetic Methodology
- Pivalamide Hydrolysis : Research on pivalamido derivatives, including methods for pivalamide hydrolysis using Fe(NO3)3 in MeOH, underlines the versatile synthetic applications of pivalamide groups in organic synthesis. Such methodologies facilitate the generation of amine derivatives from pivalamido groups, contributing to the diversity of synthetic routes available for compound modification (Bavetsias et al., 2004).
Material Science
- Non-linear Optical (NLO) Properties : Compounds synthesized from reactions involving pyridinyl and cyano groups have been explored for their non-linear optical properties and molecular docking analyses. Such studies provide insights into the material applications of these compounds, particularly in the development of new materials with potential electronic, photonic, and biomedical applications (Jayarajan et al., 2019).
Coordination Chemistry
- Coordination Polymers : The use of pivalamide and related derivatives in the synthesis of coordination polymers showcases their importance in constructing novel materials with diverse topological structures. These structures have applications in sorption, catalysis, and as frameworks for the development of functional materials with specific chemical properties (Sotnik et al., 2015).
Anticancer Research
- Photocytotoxic Compounds : Certain derivatives displaying specific cytotoxicity upon light activation have been identified as promising candidates for anticancer chemotherapy. The presence of bulky substituents like pivalamide has been hypothesized to contribute to nonclastogenic cytotoxicity, indicating the potential of these compounds in targeted cancer therapy (Benchabane et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
N-(2-chloro-4-cyano-6-iodopyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3O/c1-11(2,3)10(17)16-8-6(5-14)4-7(13)15-9(8)12/h4H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKBLLPPULBISC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1C#N)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801166011 | |
| Record name | Propanamide, N-(2-chloro-4-cyano-6-iodo-3-pyridinyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801166011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide | |
CAS RN |
1346446-97-6 | |
| Record name | Propanamide, N-(2-chloro-4-cyano-6-iodo-3-pyridinyl)-2,2-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346446-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, N-(2-chloro-4-cyano-6-iodo-3-pyridinyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801166011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride](/img/structure/B1469474.png)
![Methyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B1469475.png)
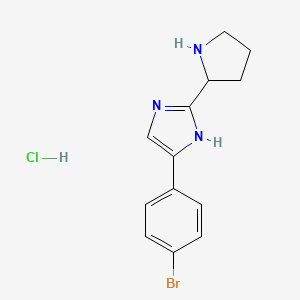
![2-Methyl-4-{[2-(methyloxy)ethyl]amino}-5-nitrobenzoic acid](/img/structure/B1469478.png)
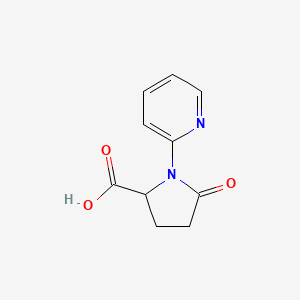

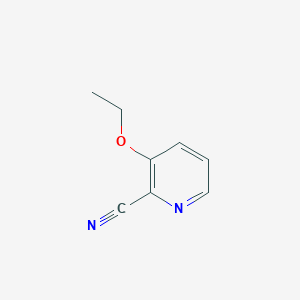
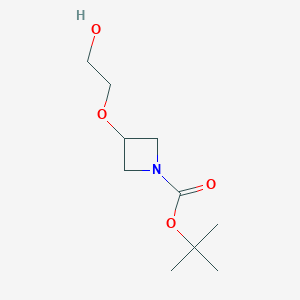
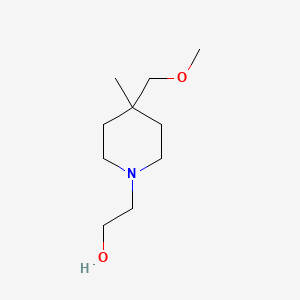

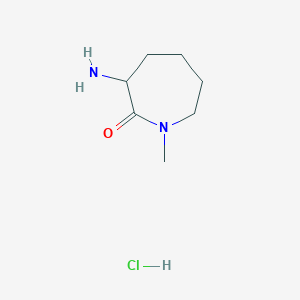
![[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine hydrochloride](/img/structure/B1469492.png)
